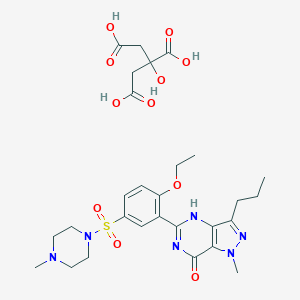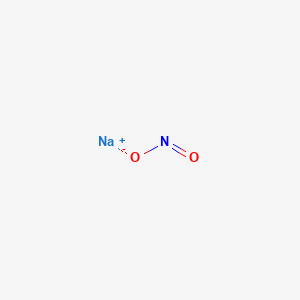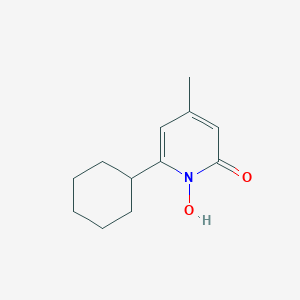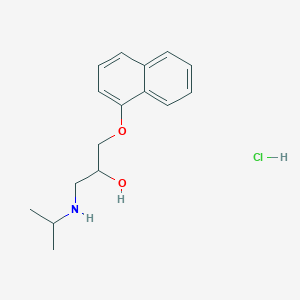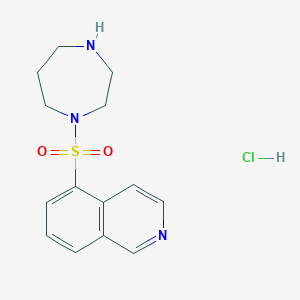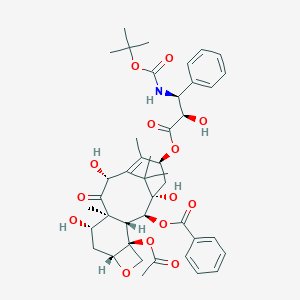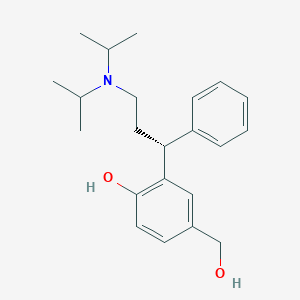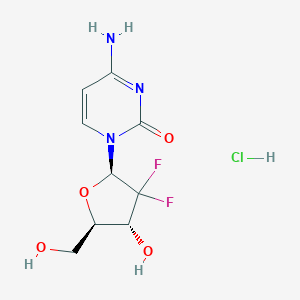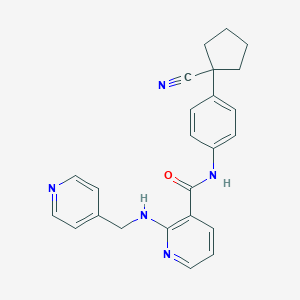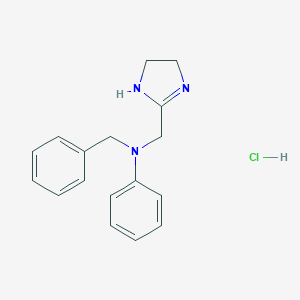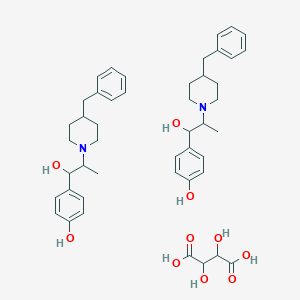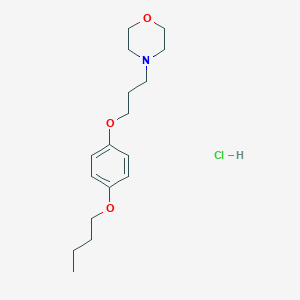
Tolperisone hydrochloride
Overview
Description
Tolperisone Hydrochloride is a centrally acting muscle relaxant primarily used to treat muscle spasticity and spasms. It is known for its ability to improve peripheral blood flow and reduce pain without causing sedation . The compound is chemically designated as 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one hydrochloride .
Mechanism of Action
Target of Action
Tolperisone hydrochloride is a centrally acting muscle relaxant . Its primary targets are the sodium and calcium channels located in the nervous system tissue . These channels play a crucial role in the transmission of nerve impulses, which are essential for muscle contraction .
Mode of Action
This compound interacts with its targets by blocking the sodium and calcium channels . This action inhibits the transmission of nerve impulses, thereby reducing muscle contractions . It also has a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .
Biochemical Pathways
This disruption can affect various biochemical pathways involved in nerve impulse transmission and muscle contraction .
Pharmacokinetics
It is known that this compound is an oral medication . It has a high affinity for nervous system tissue, indicating efficient distribution within the body .
Result of Action
The primary result of this compound’s action is the reduction of muscle stiffness or spasm without a reduction in strength . By blocking the nerve impulses that cause muscle contraction, this compound helps to relieve muscle stiffness, improving pain and movement of muscles .
Action Environment
It is known that certain drugs can interact with this compound, potentially affecting its efficacy and stability . For example, it can interact with blood pressure medications, nonsteroidal anti-inflammatory drugs, diuretics, antidepressants, anticholinergics, and alcohol . It can also interact with certain herbs and supplements, including ginkgo, melatonin, and St. John’s wort .
Biochemical Analysis
Biochemical Properties
Tolperisone Hydrochloride exhibits its biochemical properties by interacting with sodium and calcium channels . It has a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those in the nervous system. It influences cell function by blocking sodium and calcium channels, which are crucial for nerve signal transmission .
Molecular Mechanism
The precise molecular mechanism of this compound is not completely understood. It is known to block sodium and calcium channels, which play a key role in nerve signal transmission . This blocking action is believed to be central to its muscle relaxant effects.
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the drug is rapidly absorbed and distributed after oral administration .
Dosage Effects in Animal Models
The effects of this compound in animal models have been observed to induce ataxia and muscle weakness by acting on the central nervous system at the spinal level .
Metabolic Pathways
This compound is primarily metabolized in the liver and kidneys . It is metabolized by the p450-mediated CYP2D6 metabolic pathway into its active metabolite, hydroxymethyl tolperisone .
Transport and Distribution
After oral administration, the absorption and distribution of this compound are rapid . It possesses a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .
Subcellular Localization
As a centrally acting muscle relaxant, this compound is believed to exert its effects primarily at the level of the central nervous system, particularly in the brain stem, spinal cord, and peripheral nerves .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolperisone Hydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-methylacetophenone with piperidine to form the intermediate compound.
Hydrochloride Formation: The intermediate is then reacted with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced using wet granulation and compression techniques. This method ensures uniformity in weight, thickness, and drug content of the final product . Additionally, hot melt granulation methods using cetyl alcohol as a lipophilic surfactant have been explored for the preparation of floating matrix tablets .
Chemical Reactions Analysis
Types of Reactions: Tolperisone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions involving the replacement of functional groups can modify the chemical structure of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Tolperisone Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Eperisone: Another centrally acting muscle relaxant with similar applications but different pharmacokinetic properties.
Tizanidine: Used for muscle spasticity but has a different mechanism of action, primarily acting on alpha-2 adrenergic receptors.
Baclofen: A muscle relaxant that acts on GABA receptors, differing from Tolperisone Hydrochloride’s mechanism.
Uniqueness: this compound is unique due to its non-sedative properties and its ability to improve peripheral blood flow. Unlike some other muscle relaxants, it does not interact with alcohol, making it a safer option for patients .
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYROEHQQAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045868 | |
| Record name | Tolperisone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-61-9, 70312-00-4 | |
| Record name | Tolperisone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolperisone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolperisone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolperisone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLPERISONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z075K2TIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tolperisone Hydrochloride?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound primarily acts on the central nervous system. It is believed to inhibit the release of excitatory neurotransmitters, potentially by interacting with voltage-gated calcium and sodium channels.
Q2: What are the downstream effects of this compound's interaction with its target?
A2: By potentially modulating neuronal excitability, this compound helps reduce muscle stiffness, improve muscle mobility, and alleviate pain associated with spasticity and muscle spasms.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H23NO·HCl, and its molecular weight is 293.84 g/mol [].
Q4: What spectroscopic data are available for characterizing this compound?
A4: Researchers commonly use techniques such as UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) for the characterization and quantification of this compound [, ].
Q5: How does temperature affect the stability of this compound?
A5: Studies have shown that the stability of this compound, both in solution and powder form, decreases with increasing temperature [, ].
Q6: What is the impact of humidity on this compound stability?
A6: Increased humidity levels have been linked to decreased stability of this compound powder [].
Q7: What strategies are employed to enhance the stability, solubility, or bioavailability of this compound in formulations?
A7: Researchers are exploring various approaches to optimize this compound formulations, including the use of different polymers for sustained release tablets [], the development of mucoadhesive buccal patches [], and the creation of floating microspheres for controlled release [].
Q8: What is the typical half-life of this compound?
A8: The half-life of this compound is reported to be approximately 2.5 to 3 hours [].
Q9: Has significant interindividual variation been observed in the pharmacokinetics of this compound?
A9: Yes, research indicates considerable interindividual differences in the area under the curve (AUC) and maximum concentration (Cmax) of this compound after oral administration, suggesting the need for personalized dosing [].
Q10: What analytical methods are commonly employed for the quantification of this compound?
A10: Several analytical techniques are utilized for this compound quantification, including UV spectrophotometry [, , , , , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , , ], and high-performance thin-layer chromatography (HPTLC) [, , , , ].
Q11: What are the typical wavelengths used for UV spectrophotometric determination of this compound?
A11: The UV spectrophotometric methods often utilize wavelengths around 254 nm, 260 nm, and 282 nm for this compound analysis [, , ].
Q12: How is analytical method validation performed for this compound assays?
A12: Validation of analytical methods follows ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (LOD, LOQ), robustness, and recovery [, , , , , , , ].
Q13: Does this compound interact with human serum albumin (HSA)?
A13: Yes, studies have demonstrated that this compound binds to HSA, potentially impacting its distribution and pharmacokinetic profile [].
Q14: What is the nature of this compound binding to HSA?
A14: The binding of this compound to HSA appears to be spontaneous and primarily driven by hydrophobic interactions and hydrogen bonding, as revealed by isothermal titration calorimetry (ITC) studies [].
Q15: What are the implications of this compound binding to HSA?
A15: Binding to HSA can influence the distribution, free concentration, and potential interactions of this compound with other drugs or proteins.
Q16: What other drugs are commonly found in combined formulations with this compound?
A16: this compound is often combined with other therapeutic agents such as Diclofenac Sodium [, , , , , , ], Paracetamol [, , , , , ], Lornoxicam [, , ], and Etodolac [, , ] to target both pain and muscle spasms.
Q17: What are the benefits of combining this compound with Diclofenac Sodium?
A17: This combination aims to address both pain and inflammation associated with muscle spasms, offering a more comprehensive therapeutic approach [].
Q18: Are there dissolution studies conducted on this compound formulations?
A18: Yes, researchers have conducted dissolution studies on various formulations, including film-coated tablets, to assess the drug release profiles and potential bioequivalence of different brands [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
